molecular formula C19H13BrClN3O2S B7733353 (2Z)-2-[5-(4-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

(2Z)-2-[5-(4-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

Cat. No.: B7733353
M. Wt: 462.7 g/mol
InChI Key: HZQYEAQYHBMSAG-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[5-(4-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is a complex organic compound that features a thiazolidine ring, a cyano group, and various halogenated aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[5-(4-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide typically involves multi-step organic reactions One common method includes the condensation of 4-bromobenzylamine with 4-chlorobenzaldehyde to form an imine intermediate This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[5-(4-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogenated aromatic rings and the cyano group contribute to its binding affinity and specificity. The thiazolidine ring may also play a role in its biological activity by interacting with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[5-(4-bromobenzyl)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
  • (2Z)-2-[5-(4-bromobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

Uniqueness

The uniqueness of (2Z)-2-[5-(4-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide lies in its specific combination of substituents. The presence of both bromine and chlorine atoms on the aromatic rings, along with the cyano group and thiazolidine ring, provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-2-[5-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN3O2S/c20-12-3-1-11(2-4-12)9-16-18(26)24(14-7-5-13(21)6-8-14)19(27-16)15(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQYEAQYHBMSAG-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.